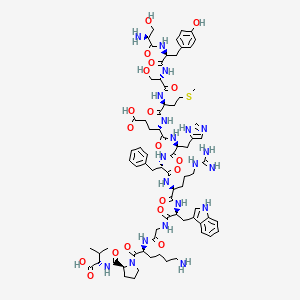

ACTH (1-13)

Beschreibung

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H106N20O19S/c1-41(2)62(74(113)114)94-72(111)59-19-12-29-95(59)73(112)53(17-9-10-27-76)85-60(99)37-83-64(103)56(33-44-35-82-49-16-8-7-15-47(44)49)91-65(104)50(18-11-28-81-75(78)79)86-68(107)55(31-42-13-5-4-6-14-42)90-70(109)57(34-45-36-80-40-84-45)92-66(105)51(24-25-61(100)101)87-67(106)52(26-30-115-3)88-71(110)58(39-97)93-69(108)54(89-63(102)48(77)38-96)32-43-20-22-46(98)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,82,96-98H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H,80,84)(H,83,103)(H,85,99)(H,86,107)(H,87,106)(H,88,110)(H,89,102)(H,90,109)(H,91,104)(H,92,105)(H,93,108)(H,94,111)(H,100,101)(H,113,114)(H4,78,79,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBVAARMQYYITG-DESRROFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H106N20O19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1623.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22006-64-0, 37213-49-3 | |

| Record name | Tridecactide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022006640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Melanotropin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037213493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecactide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15687 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to ACTH (1-13) Peptide: Structure, Function, and Experimental Analysis

This technical guide provides a comprehensive overview of the adrenocorticotropic hormone fragment ACTH (1-13), tailored for researchers, scientists, and professionals in drug development. It covers the peptide's fundamental structure, its signaling mechanisms, quantitative binding data, and detailed experimental protocols.

ACTH (1-13) Peptide: Sequence and Structure

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland.[1] The N-terminal fragment, ACTH (1-13), comprises the first 13 amino acids and is identical in sequence to α-melanocyte-stimulating hormone (α-MSH).[2][3] However, ACTH (1-13) typically has a free amine at the N-terminus and a free carboxyl group at the C-terminus, whereas α-MSH is N-terminally acetylated and C-terminally amidated.[4][5] This fragment contains the core "message" sequence, His-Phe-Arg-Trp, which is essential for binding to and activating most melanocortin receptors.[2][6]

Amino Acid Sequence:

-

Three-Letter Code: Ser - Tyr - Ser - Met - Glu - His - Phe - Arg - Trp - Gly - Lys - Pro - Val[7][8]

-

One-Letter Code: S-Y-S-M-E-H-F-R-W-G-K-P-V[7]

The structure of ACTH (1-13) is that of a linear polypeptide chain. The biological activity of ACTH and its fragments is largely dependent on this primary sequence, particularly the central pharmacophore motif (His-Phe-Arg-Trp).[3]

Signaling Pathway of ACTH Peptides

ACTH fragments like ACTH (1-13) exert their effects by binding to a family of G protein-coupled receptors (GPCRs) known as melanocortin receptors (MCRs).[1] There are five subtypes of MCRs (MC1R to MC5R).[9] While full-length ACTH is the only endogenous ligand for MC2R (the ACTH receptor), its N-terminal fragments, including ACTH (1-13), can activate the other four MCR subtypes.[6][10]

The primary signaling cascade initiated by the binding of an ACTH fragment to MC1R, MC3R, MC4R, or MC5R involves the activation of the Gs alpha subunit (Gαs).[1][11] This activation stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream target proteins, resulting in a cellular response.[1][11]

Quantitative Data: Melanocortin Receptor Binding Affinity

The binding affinity of ACTH fragments to various melanocortin receptors is a critical parameter for understanding their biological activity. The following table summarizes the competitive binding affinities of different ACTH peptides against the radioligand ¹²⁵I-labelled [Nle⁴, D-Phe⁷]α-MSH on cells expressing specific MCR subtypes.

| Peptide | MC1 Receptor (Ki, nM) | MC3 Receptor (Ki, nM) | MC4 Receptor (Ki, nM) | MC5 Receptor (Ki, nM) |

| α-MSH | 0.2 ± 0.03 | 3.3 ± 0.4 | 10.3 ± 1.5 | >1000 |

| ACTH (1-17) | 0.4 ± 0.05 | 0.6 ± 0.08 | 15.6 ± 2.1 | >1000 |

| ACTH (1-24) | 0.8 ± 0.1 | 1.1 ± 0.2 | 16.2 ± 2.3 | >1000 |

| ACTH (1-39) | 1.5 ± 0.2 | 2.5 ± 0.3 | 45.1 ± 6.2 | >1000 |

Data adapted from Schiöth et al., Journal of Endocrinology (1997).[4] It is important to note that ACTH (1-13) itself was not explicitly tested in this specific study, but its activity is closely represented by α-MSH and other N-terminal fragments. Studies have confirmed that ACTH (1-13) does not activate the MC2R.[10]

Experimental Protocols

This section provides generalized yet detailed protocols for the synthesis, purification, characterization, and analysis of ACTH (1-13).

This protocol outlines the standard Fmoc/tBu strategy for synthesizing ACTH (1-13).

-

Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin. The substitution level should be appropriate for the desired scale (e.g., 0.3-0.8 mmol/g). Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF followed by dichloromethane (B109758) (DCM) and isopropanol (B130326) to remove residual piperidine.

-

Amino Acid Coupling: Sequentially couple the amino acids according to the sequence (Pro, Lys, Gly, etc.). For each coupling step:

-

Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU/HOBt (3-5 equivalents) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using a ninhydrin (B49086) test.

-

-

Washing: After each deprotection and coupling cycle, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

-

Final Deprotection: After the final amino acid (Ser) is coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups simultaneously. Use a cleavage cocktail such as 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water. Incubate the resin with the cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times. Dry the crude peptide pellet under vacuum.

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile (B52724) (ACN) with 0.1% TFA.[12]

-

Chromatography System: Use a preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: Purify the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 60 minutes, at a flow rate appropriate for the column size.[12]

-

Fraction Collection: Monitor the column eluent using a UV detector at 214 nm and 280 nm. Collect fractions corresponding to the major peak, which should represent the desired peptide.

-

Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC. Pool the fractions with >95% purity.

-

Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

-

Mass Spectrometry:

-

Objective: To confirm the molecular weight of the synthesized peptide.

-

Method: Dissolve a small amount of the purified peptide in a suitable solvent.[13] Analyze using either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS).[13]

-

Expected Mass: The calculated monoisotopic mass of ACTH (1-13) (C₇₅H₁₀₆N₂₀O₁₉S) is approximately 1623.75 Da. The observed mass should match this value.

-

-

Amino Acid Analysis (AAA):

-

Objective: To confirm the amino acid composition and quantify the peptide.

-

Method: Hydrolyze a known amount of the peptide in 6N HCl at 110°C for 24 hours. Separate and quantify the resulting amino acids using an amino acid analyzer or by derivatization followed by HPLC or GC. The relative ratios of the amino acids should correspond to the sequence of ACTH (1-13).

-

-

Cell Culture: Culture cells stably expressing the melanocortin receptor of interest (e.g., MC4R-HEK293 cells).

-

Radioligand: Use a commercially available radiolabeled melanocortin peptide, such as [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH, as the tracer.

-

Assay Buffer: Prepare a binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% BSA).

-

Competition Curve:

-

In a 96-well plate, add a constant concentration of the radioligand to each well.

-

Add increasing concentrations of the unlabeled competitor peptide (ACTH (1-13)).

-

To determine non-specific binding, add a large excess of an unlabeled standard ligand (e.g., α-MSH) to a set of wells.

-

-

Incubation: Add the cell membranes or whole cells to the wells and incubate at a set temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter (e.g., Whatman GF/C), followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki).

References

- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. Alpha-msh | C77H109N21O19S | CID 16133793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Melanocortin Regulation of Inflammation [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 13. ijsra.net [ijsra.net]

An In-depth Technical Guide to the Core Mechanism of Action of ACTH(1-13)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activity of Adrenocorticotropic Hormone (1-13) (ACTH(1-13)), also known as α-Melanocyte-Stimulating Hormone (α-MSH). This document details the receptor interactions, signaling cascades, and provides a summary of quantitative data and experimental methodologies.

Executive Summary

ACTH(1-13) is the N-terminal fragment of the full-length Adrenocorticotropic Hormone (ACTH) and is identical in sequence to α-MSH.[1][2] Unlike the full ACTH(1-39) peptide, which primarily targets the Melanocortin-2 Receptor (MC2R) in the adrenal cortex to stimulate cortisol production, ACTH(1-13) exerts its effects through other members of the melanocortin receptor family (MC1R, MC3R, MC4R, and MC5R).[3][4] Its mechanism of action is pleiotropic, involving the modulation of inflammatory responses, energy homeostasis, and pigmentation, primarily through a G-protein coupled, cyclic AMP (cAMP)-dependent signaling pathway.[5][6] This guide will dissect these mechanisms, providing the technical details necessary for research and drug development applications.

Receptor Binding and Selectivity

ACTH(1-13) is the natural ligand for a subset of melanocortin receptors, exhibiting varying affinities. It notably lacks significant binding to the MC2R, the classical ACTH receptor, which is why it does not stimulate steroidogenesis in the adrenal glands.[4] The binding of ACTH(1-13) to its target receptors is a critical first step in initiating a cellular response. The core pharmacophore responsible for melanocortin receptor activation is the amino acid sequence His-Phe-Arg-Trp (HFRW).[7][8]

Quantitative Binding Affinity Data

The binding affinities of ACTH(1-13) (α-MSH) and related peptides for the human melanocortin receptors are summarized below. These values are typically determined through competitive binding assays using a radiolabeled ligand, such as [125I]Nle4, D-Phe7-α-MSH (NDP-α-MSH).[4]

| Peptide | Receptor | Binding Affinity (IC50, nM) |

| α-MSH (ACTH(1-13)) | MC1R | Single-digit nanomolar |

| α-MSH (ACTH(1-13)) | MC3R | Subnanomolar to nanomolar |

| α-MSH (ACTH(1-13)) | MC4R | Subnanomolar to nanomolar |

| α-MSH (ACTH(1-13)) | MC5R | Subnanomolar to nanomolar |

| ACTH(1-24) | MC1R | High Affinity |

| ACTH(1-39) | MC1R | Lower affinity than ACTH(1-24) |

Note: Specific IC50 values can vary between studies based on experimental conditions.

Intracellular Signaling Pathways

Upon binding to its cognate receptors (MC1R, MC3R, MC4R, MC5R), ACTH(1-13) induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

The Canonical Gs-cAMP-PKA Pathway

The primary and most well-characterized signaling pathway for melanocortin receptors is the activation of a stimulatory G-protein (Gs). This initiates a cascade of events:

-

G-protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.

-

Downstream Phosphorylation: Active PKA phosphorylates various downstream target proteins on serine and threonine residues, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[5]

Non-Canonical Signaling Pathways

While the Gs-cAMP pathway is predominant, evidence suggests that melanocortin receptors can also couple to other G-proteins, such as Gq/11, leading to the activation of phospholipase C (PLC).[5] This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Furthermore, signaling through β-arrestins following receptor phosphorylation can initiate distinct downstream effects.

Experimental Protocols

The characterization of the mechanism of action of ACTH(1-13) relies on a variety of in vitro assays.

Receptor Binding Assay

This assay quantifies the affinity of a ligand for a specific receptor.

-

Cells: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used, transiently or stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

-

Radioligand: [125I]Nle4, D-Phe7-α-MSH (NDP-α-MSH) is a high-affinity, non-selective radiolabeled agonist for melanocortin receptors.

-

Procedure:

-

Cell membranes expressing the receptor are prepared.

-

A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., ACTH(1-13)).

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

-

Functional Activity Assay (cAMP Measurement)

This assay measures the ability of a ligand to stimulate the production of intracellular cAMP, a key second messenger.

-

Cells: Similar to the binding assay, cells expressing the target melanocortin receptor are used.

-

Procedure:

-

Cells are plated in multi-well plates and allowed to adhere.

-

The cells are pre-treated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.

-

Cells are then stimulated with various concentrations of the test compound (e.g., ACTH(1-13)) for a defined period.

-

The reaction is stopped, and the cells are lysed.

-

The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

The data are plotted as a dose-response curve to determine the potency (EC50) and efficacy (Emax) of the compound.

-

Biological Functions and Therapeutic Implications

The diverse expression of melanocortin receptors throughout the body accounts for the wide range of biological effects of ACTH(1-13).

-

Anti-inflammatory Effects: ACTH(1-13) can inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from macrophages and other immune cells, an effect mediated through MC1R and MC3R.[9]

-

Regulation of Energy Homeostasis: Through its action on MC3R and MC4R in the central nervous system, ACTH(1-13) plays a role in regulating food intake and energy expenditure.[6]

-

Cytoprotection: Studies have shown that ACTH(1-13) can have protective effects in various tissues. For instance, it has demonstrated cytoprotective effects in a model of ethanol-induced gastric lesions in rats.[10]

The multifaceted mechanism of action of ACTH(1-13) and its derivatives makes them attractive candidates for the development of novel therapeutics for inflammatory diseases, metabolic disorders, and other conditions. A thorough understanding of their receptor selectivity and signaling pathways is paramount for the rational design of such agents.

References

- 1. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. POMC-specific modulation of metabolic and immune pathways via melanocortin-3 receptor signaling - Molecular Omics (RSC Publishing) DOI:10.1039/D4MO00248B [pubs.rsc.org]

- 7. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. medchemexpress.com [medchemexpress.com]

Unraveling the Multifaceted Biological Functions of ACTH (1-13): A Technical Guide for Researchers

An In-depth Exploration of the Core Biological Activities, Signaling Pathways, and Experimental Methodologies for the N-terminal Fragment of Adrenocorticotropic Hormone.

This technical guide provides a comprehensive overview of the biological functions of the adrenocorticotropic hormone fragment (1-13) [ACTH (1-13)], a peptide identical in sequence to α-melanocyte-stimulating hormone (α-MSH). While the full-length ACTH (1-39) is primarily recognized for its role in stimulating cortisol production via the melanocortin-2 receptor (MC2R), the (1-13) fragment exhibits a distinct and diverse range of biological activities by interacting with other melanocortin receptor subtypes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core functions, quantitative receptor interaction data, and key experimental protocols relevant to the study of ACTH (1-13).

Core Biological Functions of ACTH (1-13)

The biological activities of ACTH (1-13) are mediated through its interaction with melanocortin receptors MC1R, MC3R, MC4R, and MC5R. Unlike the full-length ACTH, ACTH (1-13) does not activate the MC2R and therefore does not stimulate steroidogenesis in the adrenal cortex.[1] The primary functions of this peptide fragment are centered on its potent anti-inflammatory, immunomodulatory, and neuroprotective properties.

Anti-inflammatory and Immunomodulatory Effects:

ACTH (1-13), acting as an α-MSH analogue, exerts significant anti-inflammatory effects through various mechanisms. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells like microglia.[2] This action is often mediated through the activation of MC1R, MC3R, and MC4R, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The rise in cAMP can, in turn, modulate downstream signaling pathways, including the inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression.

Neuroprotective and Neurogenic Roles:

Emerging evidence highlights the neuroprotective and neurogenic potential of ACTH (1-13). Studies have demonstrated its ability to protect neurons from ischemic and excitotoxic damage.[3][4] These neuroprotective effects are often attributed to the activation of central MC4Rs. The signaling cascades initiated by ACTH (1-13) in the central nervous system can lead to the suppression of neuroinflammation and the promotion of neuronal survival and regeneration.[3][4]

Quantitative Data: Receptor Binding and Functional Potency

The interaction of ACTH (1-13) with melanocortin receptors has been quantified through binding affinity (Ki) and functional potency (EC50) studies. As ACTH (1-13) is identical to α-MSH, data for α-MSH is directly applicable and often more readily available.

| Receptor | Ligand | Species | Assay Type | Ki (nM) | Reference |

| MC1R | α-MSH | Human | Binding | 0.12 | [5] |

| MC3R | α-MSH | Human | Binding | 31 | [5] |

| MC4R | α-MSH | Human | Binding | 660 | [5] |

| MC5R | α-MSH | Human | Binding | 5700 | [5] |

Table 1: Binding Affinity (Ki) of α-MSH for Human Melanocortin Receptors.

| Receptor | Ligand | Species | EC50 (nM) | Reference |

| MC1R | Desacetyl-α-MSH | Mouse | 0.13 | [1] |

| MC1R | α-MSH | Mouse | 0.17 | [1] |

| MC3R | ACTH (1-13) | - | 0.18 | |

| MC3R | Desacetyl-α-MSH | Mouse | 0.96 | [1] |

| MC3R | α-MSH | Mouse | 0.88 | [1] |

| MC4R | ACTH (1-13) | - | 19 | |

| MC4R | Desacetyl-α-MSH | Mouse | 0.53 | [1] |

| MC4R | α-MSH | Mouse | 1.05 | [1] |

| MC5R | Desacetyl-α-MSH | Mouse | 0.84 | [1] |

| MC5R | α-MSH | Mouse | 1.34 | [1] |

Table 2: Functional Potency (EC50) of ACTH (1-13) and α-MSH Analogues at Melanocortin Receptors.

Signaling Pathways

The biological effects of ACTH (1-13) are primarily initiated by its binding to G-protein coupled melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), which predominantly couple to the Gαs subunit. This interaction triggers a canonical signaling cascade involving the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of ACTH (1-13) for a specific melanocortin receptor subtype.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells (e.g., HEK293) stably or transiently expressing the melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add increasing concentrations of unlabeled ACTH (1-13) (the competitor).

-

For total binding, add binding buffer without any competitor.

-

For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., unlabeled NDP-α-MSH).

-

Initiate the binding reaction by adding a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH) to all wells.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of ACTH (1-13).

-

Determine the IC50 value (the concentration of ACTH (1-13) that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol measures the ability of ACTH (1-13) to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).

Detailed Methodology:

-

Cell Plating:

-

Seed cells expressing the target melanocortin receptor into a 96-well plate and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of ACTH (1-13) in a suitable assay buffer.

-

-

Cell Stimulation:

-

Remove the culture medium from the cells.

-

Add the ACTH (1-13) dilutions to the respective wells. Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C to allow for receptor activation and cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Add the detection reagents from the kit (e.g., HTRF donor and acceptor antibodies, or ELISA reagents).

-

-

Measurement:

-

Measure the signal (e.g., fluorescence ratio for HTRF, or absorbance for ELISA) using a plate reader.

-

-

Data Analysis:

-

Plot the cAMP response against the log concentration of ACTH (1-13).

-

Determine the EC50 value (the concentration of ACTH (1-13) that produces 50% of the maximal response) using non-linear regression analysis.

-

This guide provides a foundational understanding of the core biological functions of ACTH (1-13), supported by quantitative data and detailed experimental protocols. Further research into the nuanced roles of this peptide fragment will continue to illuminate its therapeutic potential in a range of inflammatory and neurological disorders.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-MSH: a potential neuroprotective and immunomodulatory agent for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

The Genesis of a Melanocortin: An In-depth Technical Guide to the Discovery and History of ACTH(1-13)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH), a cornerstone of the hypothalamic-pituitary-adrenal axis, has a rich history of discovery that paved the way for our understanding of stress physiology and steroidogenesis. Beyond its primary role, the processing of its parent molecule, proopiomelanocortin (POMC), gives rise to a family of peptides with diverse biological activities. This technical guide focuses on the N-terminal fragment, ACTH(1-13), a peptide identical in sequence to α-melanocyte-stimulating hormone (α-MSH). We delve into the historical context of its discovery, its relationship to full-length ACTH, its distinct biological profile, and the experimental methodologies used to characterize it. This document provides researchers and drug development professionals with a comprehensive overview of the foundational science behind ACTH(1-13) and its interaction with the melanocortin system.

Discovery and Historical Perspective

The journey to understanding ACTH(1-13) begins with the discovery of ACTH itself. In 1933, Evelyn M. Anderson, James Bertram Collip, and David Landsborough Thomson co-discovered adrenocorticotropic hormone and described its function in stimulating the adrenal cortex.[1] The complete 39-amino acid sequence of ACTH was later elucidated, and a significant breakthrough came when Klaus Hofmann synthesized the first 23 amino acids, demonstrating that biological activity resided in the N-terminal portion of the peptide.[1]

Further research into the biosynthesis of ACTH revealed that it is derived from a larger precursor protein, proopiomelanocortin (POMC).[1][2][3] Tissue-specific post-translational processing of POMC by prohormone convertases leads to a variety of bioactive peptides.[2][3] In the anterior pituitary, POMC is primarily cleaved to produce ACTH. However, in other tissues like the intermediate lobe of the pituitary and the brain, ACTH can be further processed to yield smaller fragments, most notably ACTH(1-13), which is identical to α-melanocyte-stimulating hormone (α-MSH).[4][5] This shared sequence explains the melanotropic (pigmentation-stimulating) activity observed with high levels of ACTH, a clinical hallmark of conditions like Addison's disease.[6]

Early investigations into ACTH fragments revealed that while the steroidogenic activity is primarily associated with longer sequences (requiring at least the first 20-24 amino acids), the N-terminal fragments possessed other distinct biological activities.[7][8] The study of ACTH(1-13) and its amidated and acetylated form, α-MSH, diverged to explore their roles in pigmentation, inflammation, and central nervous system functions, mediated by a family of melanocortin receptors (MCRs).

Biological Activity and Receptor Specificity of ACTH(1-13)

Crucially, ACTH(1-13) does not activate the melanocortin-2 receptor (MC2R), the specific receptor for ACTH that mediates steroidogenesis in the adrenal gland.[9][10] The binding and activation of MC2R require amino acid sequences beyond the 1-13 region, particularly the Lys-Lys-Arg-Arg motif at positions 15-18.[11]

The biological activities of ACTH(1-13) are therefore exerted through its interaction with the other four melanocortin receptors: MC1R, MC3R, MC4R, and MC5R. Its binding affinity and potency at these receptors are similar, though not identical, to that of α-MSH. The key difference lies in the post-translational modifications: α-MSH is N-terminally acetylated and C-terminally amidated, which can influence receptor binding and biological activity.

Quantitative Data on Receptor Binding and Activation

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of ACTH(1-13) and related peptides at the human melanocortin receptors.

| Peptide | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| ACTH(1-13) | hMC1R | Data not consistently available | ~1.0 |

| hMC3R | Data not consistently available | ~100 | |

| hMC4R | Data not consistently available | >1000 | |

| hMC5R | Data not consistently available | ~100 | |

| α-MSH | hMC1R | ~0.2 - 1.0 | ~0.1 - 1.0 |

| hMC3R | ~30 - 100 | ~10 - 100 | |

| hMC4R | ~100 - 900 | ~10 - 200 | |

| hMC5R | ~700 - 7000 | ~100 - 1000 | |

| ACTH(1-24) | hMC1R | ~0.5 - 2.0 | ~0.2 - 1.0 |

| hMC3R | ~50 - 200 | ~20 - 100 | |

| hMC4R | ~200 - 1000 | ~50 - 500 | |

| hMC5R | ~1000 - 5000 | ~200 - 1000 | |

| ACTH(1-39) | hMC1R | ~5 - 20 | ~1 - 10 |

| hMC3R | ~100 - 500 | ~50 - 200 | |

| hMC4R | ~500 - 2000 | ~100 - 1000 | |

| hMC5R | ~2000 - 10000 | ~500 - 2000 |

Note: The values presented are approximate ranges compiled from multiple sources and can vary depending on the specific assay conditions and cell types used.

Signaling Pathways

ACTH(1-13), through its interaction with MC1R, MC3R, MC4R, and MC5R, primarily activates the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets to elicit a cellular response.

MC1R Signaling Pathway

Caption: MC1R signaling cascade initiated by ACTH(1-13).

MC3R/MC4R Signaling Pathway

Caption: Central MC3R/MC4R signaling by ACTH(1-13).

MC5R Signaling Pathway

Caption: MC5R signaling pathway in exocrine glands.

Experimental Protocols

Radioligand Binding Assay for Melanocortin Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of ACTH(1-13) for a specific melanocortin receptor subtype.

Materials:

-

Cells or membranes expressing the melanocortin receptor of interest.

-

Radioligand (e.g., [¹²⁵I]NDP-α-MSH).

-

Unlabeled ACTH(1-13) and a reference compound (e.g., unlabeled NDP-α-MSH).

-

Binding buffer (e.g., DMEM with 25 mM HEPES and 0.1% BSA).

-

Wash buffer (e.g., ice-cold PBS).

-

Lysis buffer (e.g., 0.2 N NaOH).

-

96-well microplates.

-

Scintillation counter or gamma counter.

Procedure:

-

Cell/Membrane Preparation: Prepare cells or membranes expressing the target melanocortin receptor according to standard laboratory protocols.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell/membrane preparation.

-

A fixed concentration of radioligand.

-

Varying concentrations of unlabeled ACTH(1-13) (or reference compound) for competition. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled reference compound).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Washing: Terminate the binding reaction by rapidly filtering the contents of each well through a filter mat, followed by several washes with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Lyse the cells/membranes on the filter mat with lysis buffer and quantify the amount of bound radioactivity using a scintillation or gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol measures the ability of ACTH(1-13) to stimulate cAMP production in cells expressing a melanocortin receptor.

Materials:

-

Cells expressing the melanocortin receptor of interest.

-

ACTH(1-13) and a reference agonist.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).

-

96-well cell culture plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed cells expressing the target melanocortin receptor into a 96-well plate and culture until they reach the desired confluency.

-

Compound Preparation: Prepare serial dilutions of ACTH(1-13) and the reference agonist in stimulation buffer.

-

Cell Stimulation:

-

Aspirate the culture medium from the cells.

-

Add the prepared compound dilutions to the respective wells. Include wells with stimulation buffer only as a baseline control.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

-

Experimental Workflow Diagram

Caption: Workflow for characterizing ACTH(1-13) activity.

Conclusion

The discovery and characterization of ACTH(1-13) have been instrumental in elucidating the broader functions of the melanocortin system beyond the adrenal axis. Initially identified as a fragment of ACTH, its identity as α-MSH highlighted the pleiotropic nature of POMC-derived peptides. For researchers and drug development professionals, understanding the distinct receptor pharmacology and signaling pathways of ACTH(1-13) is critical for the design of selective melanocortin receptor modulators targeting a range of therapeutic areas, including skin disorders, inflammation, and metabolic diseases. The experimental protocols detailed herein provide a foundational framework for the continued investigation of this and other melanocortin peptides.

References

- 1. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroanatomical dissection of the MC3R circuitry regulating energy rheostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The constitutive activity of melanocortin-4 receptors in cAMP pathway is allosterically modulated by zinc and copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 5. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MC1R and cAMP signaling inhibit cdc25B activity and delay cell cycle progression in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Natriuretic and hypertensive activities reside in a fragment of ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Divergence of cAMP signaling pathways mediating augmented nucleotide excision repair and pigment induction in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of ACTH (1-13)

Adrenocorticotropic hormone (ACTH) (1-13), a peptide fragment corresponding to the N-terminal sequence of ACTH, is a key molecule in biomedical research. It is identical to α-melanocyte-stimulating hormone (α-MSH) and interacts with various melanocortin receptors (MCRs), playing roles in pigmentation, inflammation, and energy metabolism.[1][2] The precise and efficient synthesis of this 13-amino acid peptide is crucial for its application in research and therapeutic development. This guide provides a comprehensive overview of the core methodologies for its chemical synthesis, purification, and characterization, tailored for professionals in the field.

Core Synthesis Methodology: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the universally accepted method for producing peptides like ACTH (1-13) due to its efficiency, ease of purification of intermediates, and amenability to automation.[3] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[3][4][5]

The most common strategy employs Fmoc (9-fluorenylmethyloxycarbonyl) for temporary N-terminal α-amino group protection and acid-labile protecting groups for amino acid side chains.

Experimental Workflow for ACTH (1-13) Synthesis and Purification

The overall process, from initial resin preparation to the final, purified peptide, follows a structured workflow.

Detailed Experimental Protocol: Fmoc-SPPS of ACTH (1-13)

Sequence: H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH[6]

Table 1: Materials and Reagents for Synthesis

| Item | Description/Purpose | Supplier Example |

| Resin | Rink Amide resin for C-terminal amide, or Wang/2-CTC resin for C-terminal acid. | Novabiochem, Chem-Impex |

| Fmoc-Amino Acids | Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, etc. Side-chain protected. | Sigma-Aldrich, Bachem |

| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM) (Peptide Synthesis Grade) | Fisher Scientific |

| Coupling Reagents | HBTU, HOBt, or HATU; N,N-Diisopropylethylamine (DIPEA) | Aapptec, GL Biochem |

| Deprotection Reagent | 20% Piperidine (B6355638) in DMF (v/v) | Acros Organics |

| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) | Oakwood Chemical |

| Precipitation | Cold Diethyl Ether | J.T. Baker |

Protocol Steps:

-

Resin Preparation: Swell the resin (e.g., 0.5 g) in DMF in a reaction vessel for 1 hour.

-

First Amino Acid Loading: Couple the first amino acid (Fmoc-Val-OH) to the resin according to the resin manufacturer's protocol.

-

Fmoc Deprotection:

-

Wash the resin with DMF (3x).

-

Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Repeat once.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.[3] If incomplete, a second coupling may be necessary.

-

-

Chain Elongation: Repeat steps 3 and 4 for each amino acid in the sequence in reverse order (Pro, Lys, Gly... up to Ser).

-

Cleavage and Side-Chain Deprotection:

-

After the final N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 94% TFA, 2.5% Water, 2.5% TIS, 1% DTT). The specific cocktail protects sensitive residues like Met and Trp.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Collection:

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide contains the target ACTH (1-13) along with deletion sequences, incompletely deprotected peptides, and by-products from the cleavage process. RP-HPLC is the gold standard for purifying peptides to the high degree (typically >95%) required for biological assays and drug development.[3][7][8]

Detailed Experimental Protocol: RP-HPLC Purification

Table 2: Typical RP-HPLC Purification Parameters

| Parameter | Condition |

| Column | Preparative C18 column (e.g., 250 x 20 mm, 5-10 µm particle size)[3][8] |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN)[3] |

| Flow Rate | 10-20 mL/min (for preparative scale) |

| Detection | UV at 220 nm and 280 nm |

| Gradient | A linear gradient from ~5% to 65% Mobile Phase B over 40-60 minutes. This must be optimized. |

Protocol Steps:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, potentially with a small amount of ACN or acetic acid to aid solubility.[6] Filter the solution through a 0.45 µm filter to remove particulates.

-

System Equilibration: Equilibrate the preparative RP-HPLC system with the starting mobile phase conditions (e.g., 95% A / 5% B).

-

Injection and Fractionation: Inject the dissolved crude peptide onto the column. Run the optimized gradient method. Collect fractions corresponding to the major peak, which is typically the target peptide.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm the purity of each fraction. Pool the fractions that meet the desired purity specification (e.g., >95%).

-

Lyophilization: Freeze the pooled, pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a stable, fluffy white powder.

Characterization and Quality Control

Final characterization is essential to confirm the identity and purity of the synthesized ACTH (1-13).

Table 3: Characterization Data for ACTH (1-13)

| Analysis | Method | Expected Result | Reference |

| Identity | Mass Spectrometry (LC-MS / MALDI-TOF) | Calculated Molecular Weight: 1623.9 g/mol | [6] |

| Purity | Analytical RP-HPLC | ≥95% | [9] |

| Appearance | Visual Inspection | White lyophilized powder | - |

| Solubility | Dissolution Test | Soluble in water or dilute acetic acid | [6] |

Biological Context: Signaling Pathway

ACTH (1-13) exerts its biological effects by binding to melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs).[10] The primary signaling pathway for most MCRs involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][11]

References

- 1. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. US10183966B2 - Solid phase peptide synthesis via side chain attachment - Google Patents [patents.google.com]

- 5. US20160362445A1 - Solid phase peptide synthesis via side chain attachment - Google Patents [patents.google.com]

- 6. abbiotec.com [abbiotec.com]

- 7. Biosynthesis and characterization of adrenocorticotropic hormone, alpha-melanocyte-stimulating hormone, and an NH2-terminal fragment of the adrenocorticotropic hormone/beta-lipotropin precursor from rat pars intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Adrenocorticotropic Hormone (1-13), human - LKT Labs [lktlabs.com]

- 10. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ACTH and Related Peptide Sequences Products [biosyn.com]

Structure-Activity Relationship of Adrenocorticotropic Hormone (ACTH) Fragments: A Technical Guide

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] It is produced in the anterior pituitary gland from the precursor molecule pro-opiomelanocortin (POMC).[3][4] The primary physiological role of ACTH is to stimulate the adrenal cortex to produce and release glucocorticoids, such as cortisol.[1][4][5] ACTH exerts its effects by binding to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adrenocortical cells.[1][4] Understanding the relationship between the structure of ACTH and its biological activity is paramount for the development of novel diagnostic and therapeutic agents targeting the HPA axis. This guide provides an in-depth analysis of the structure-activity relationships of various ACTH fragments, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.

Core Structure-Activity Principles

The full-length ACTH(1-39) peptide contains distinct domains that contribute to its biological activity. The N-terminal region is primarily responsible for its steroidogenic effects. The biological activity of the ACTH molecule is dependent on its first 24 amino-terminal amino acids, while fragments shorter than 20 amino acids are generally considered inactive.[4] The C-terminal fragment (residues 25-39) is thought to contribute to the stability of the molecule, increasing its half-life.[4]

Several key amino acid sequences within the N-terminal region are critical for receptor binding and activation:

-

ACTH(1-24): This fragment contains the full biological activity of the native hormone.[4]

-

The "Address" Sequence: The region encompassing residues 11-24 is often referred to as the "address" sequence, which is crucial for receptor recognition and binding.[6][7][8]

-

The "Message" Sequence: The N-terminal region, particularly the first few amino acids, is considered the "message" sequence, responsible for triggering the signal transduction cascade upon binding.

-

The Basic Core (15-18): The sequence Lys-Lys-Arg-Arg (residues 15-18) is essential for activity. Complete removal of these four basic residues results in inactivation of the peptide at the ACTH receptor.[4][9]

Quantitative Analysis of ACTH Fragment Activity

The biological activity of ACTH fragments is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data, including receptor binding affinity (Kd, Ki) and functional potency (EC50) for steroidogenesis and cAMP production. A lower EC50 value indicates higher potency.[10][11]

Table 1: Receptor Binding Affinity of ACTH Fragments

| Fragment | Receptor | Cell Line/Tissue | Radioligand | Binding Parameter | Value (nM) | Reference(s) |

| ACTH(1-39) | Mouse MC2R | HeLa | 125I-ACTH | Kd | 0.84 | [12] |

| ACTH(1-24) | Mouse MC2R | HeLa | 125I-ACTH | Kd | 0.94 | [12] |

| ACTH(11-24) | Rat Adrenal Cortex | Membranes | [3H]ACTH(11-24) | Kd | 1.8 ± 0.1 | [7] |

| ACTH(15-18) | Rat Adrenal Cortex | Membranes | [3H]ACTH(15-18) | Kd | 2.1 ± 0.1 | [7] |

| ACTH(11-24) | Rat Adrenal Cortex | Membranes | [3H]ACTH(15-18) | Ki | 2.2 ± 0.1 | [7] |

| ACTH(15-18) | Rat Adrenal Cortex | Membranes | [3H]ACTH(11-24) | Ki | 2.3 ± 0.2 | [7] |

Table 2: Functional Potency of ACTH Fragments (cAMP Production)

| Fragment | Receptor | Cell Line | Parameter | Value (pM) | Reference(s) |

| ACTH(1-24) | Mouse MC2R | HeLa | EC50 | 7.5 | [12] |

| ACTH(1-17) | Mouse MC2R | HeLa | EC50 | 49 | [12] |

| ACTH(1-39) | Mouse MC2R | HeLa | EC50 | 57 | [12] |

Table 3: Functional Potency of ACTH Fragments (Steroidogenesis)

| Fragment | Species/Cell Type | Parameter | Value (µg/ml) | Reference(s) |

| ACTH(11-24) | Rat Adrenal Cells | EC50 | 0.5 - 2.0 | [8] |

| ACTH(17-24) | Rat Adrenal Cells | EC50 | 0.5 - 2.0 | [8] |

| ACTH(11-16) | Rat Adrenal Cells | EC50 | 0.7 | [8] |

Table 4: Antagonistic Activity of ACTH Fragments

| Fragment | Agonist | Species/Cell Type | Parameter | Value (nM) | Reference(s) |

| ACTH(11-24) | - | Mouse MC2R / HeLa | IC50 | ~1 | [12] |

| ACTH(7-39) | - | Mouse MC2R / HeLa | IC50 | ~1 | [12] |

| ACTH(6-24) | ACTH(1-39) | Rat Adrenal Cells | Ki | 13.4 ± 3.1 | [13] |

| ACTH(6-24) | ACTH(5-24) | Rat Adrenal Cells | Ki | 3.4 ± 1.0 | [13] |

Signaling Pathways of ACTH Action

Upon binding to the MC2R, ACTH initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of a stimulatory G-protein (Gs), leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][4] PKA then phosphorylates various downstream targets, ultimately resulting in the synthesis and secretion of corticosteroids.[4] Evidence also suggests the involvement of other signaling pathways, such as the ERK1/2 pathway, in mediating the effects of ACTH.[14]

Experimental Protocols

The characterization of ACTH fragments relies on a set of standardized biochemical and cell-based assays.

Radioligand Binding Assay

This assay quantifies the affinity of ACTH fragments for the MC2R by measuring the displacement of a radiolabeled ligand.

-

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of unlabeled ACTH fragments.

-

Materials:

-

Protocol:

-

Incubate a fixed concentration of radiolabeled ACTH with cell membranes in the presence of varying concentrations of the unlabeled ACTH fragment.

-

Allow the binding reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using a suitable counter.

-

Analyze the data using non-linear regression to determine Kd or Ki values.

-

cAMP Accumulation Assay

This functional assay measures the ability of ACTH fragments to stimulate the production of intracellular cAMP, a key second messenger in the ACTH signaling pathway.

-

Objective: To determine the half-maximal effective concentration (EC50) of ACTH fragments for cAMP production.

-

Materials:

-

Protocol:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with a phosphodiesterase inhibitor.

-

Stimulate the cells with varying concentrations of the ACTH fragment for a defined period.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay format.[16]

-

Plot the cAMP concentration against the log of the fragment concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[10]

-

In Vitro Steroidogenesis Assay

This assay directly measures the primary biological output of ACTH stimulation in adrenal cells: the production of corticosteroids.

-

Objective: To quantify the steroidogenic potency (EC50) of ACTH fragments.

-

Materials:

-

Protocol:

-

Isolate and culture adrenal cells.

-

Incubate the cells with varying concentrations of the ACTH fragment for a specified time (e.g., 1-2 hours).[19]

-

Collect the cell culture supernatant.

-

Measure the concentration of the corticosteroid of interest (e.g., corticosterone (B1669441) in rats, cortisol in humans) in the supernatant.

-

Analyze the data by plotting steroid production against the log of the fragment concentration to determine the EC50.

-

Logical Relationships in ACTH Fragment Activity

The structure of an ACTH fragment dictates its ability to bind to the MC2R and elicit a biological response. Truncations and modifications can convert an agonist into an antagonist or render it inactive.

The structure-activity relationship of ACTH fragments is a complex interplay between specific amino acid sequences that govern receptor binding and activation. The N-terminal 1-24 region is sufficient for full agonistic activity, with the 11-24 sequence being critical for binding and the 15-18 basic core being indispensable. Truncation of the N-terminal "message" sequence can convert agonists into antagonists. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further explore the nuances of ACTH-MC2R interaction and to design novel peptides with tailored pharmacological profiles for treating adrenal and inflammatory disorders.

References

- 1. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]

- 2. Dynamics of ACTH and Cortisol Secretion and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. prezi.com [prezi.com]

- 6. Structure-activity relationships of monomeric and dimeric synthetic ACTH fragments in perifused frog adrenal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of ACTH synthetic fragments with rat adrenal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Structure-function organization of ACTH: fragment ACTH 11-24--a functionally important site of the hormone molecule] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Explain what is EC50? [synapse.patsnap.com]

- 11. EC50 - Wikipedia [en.wikipedia.org]

- 12. Agonist and receptor binding properties of adrenocorticotropin peptides using the cloned mouse adrenocorticotropin receptor expressed in a stably transfected HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of ACTH (corticotropin) analogues on steroidogenesis and cyclic AMP in rat adrenocortical cells. Evidence for two different steroidogenically responsive receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Transcriptomic Response Dynamics of Human Primary and Immortalized Adrenocortical Cells to Steroidogenic Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The reversibility of the effects of ACTH and cytochalasin B on the ultrastructure and steroidogenic activity of adrenocortical tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural and Functional Distinctions Between ACTH (1-13) and α-MSH

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the core structural and functional differences between two closely related peptide hormones derived from pro-opiomelanocortin (POMC): Adrenocorticotropic Hormone (1-13) [ACTH (1-13)] and alpha-Melanocyte-Stimulating Hormone (α-MSH). While sharing an identical amino acid sequence, their distinct post-translational modifications profoundly impact their physicochemical properties, receptor binding affinities, and biological activities. This document provides a comprehensive overview, including quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.

Core Structural Differences: Beyond the Amino Acid Sequence

Both ACTH (1-13) and α-MSH are comprised of the same 13 amino acids in the identical sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val. However, the key distinction lies in the post-translational modifications that α-MSH undergoes, which are absent in ACTH (1-13).[1]

Specifically, α-MSH is characterized by:

-

N-terminal Acetylation: The N-terminal serine residue is acetylated.

-

C-terminal Amidation: The C-terminal valine residue is amidated.

These modifications render α-MSH a more stable and potent agonist at several melanocortin receptors compared to its unmodified precursor, ACTH (1-13).

Physicochemical Properties: A Comparative Analysis

The structural differences manifest in their fundamental physicochemical properties, as summarized in the table below.

| Property | ACTH (1-13) | α-MSH |

| Amino Acid Sequence | Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val | Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ |

| N-terminus | Free amine (-NH₂) | Acetylated (-NHCOCH₃) |

| C-terminus | Free carboxyl (-COOH) | Amide (-CONH₂) |

| Molecular Formula | C₇₅H₁₀₆N₂₀O₁₉S | C₇₇H₁₀₉N₂₁O₁₉S |

| Molecular Weight | ~1623.9 g/mol | ~1664.9 g/mol [1][2] |

Biological Activity: Receptor Binding and Functional Potency

The post-translational modifications of α-MSH significantly enhance its binding affinity and functional activity at several melanocortin receptors (MCRs), a family of G-protein coupled receptors. In contrast, ACTH (1-13) exhibits markedly weaker activity. The full-length ACTH (1-39) is the primary ligand for the melanocortin-2 receptor (MC2R), which is not activated by α-MSH.[3]

The following table summarizes the comparative receptor binding affinities (Ki) and functional potencies (EC50) of α-MSH. Data for ACTH (1-13) is often not reported due to its very low affinity and potency at these receptors.

| Receptor | Ligand | Ki (nM) | EC50 (nM) |

| MC1R | α-MSH | 0.23 | ~1-10 |

| MC3R | α-MSH | 31.5 | ~10-100 |

| MC4R | α-MSH | 900 | ~100-1000 |

| MC5R | α-MSH | 7160 | ~1000-10000 |

Note: Ki and EC50 values can vary depending on the cell line and assay conditions used.

ACTH and α-MSH exhibit similar affinity for the MC4R.[4]

Signaling Pathways

Upon binding to their respective melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), both ACTH (in its full-length form) and α-MSH primarily activate the Gs alpha subunit of the G-protein. This initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

Experimental Protocols

The characterization of the binding and functional activity of ACTH (1-13) and α-MSH relies on standardized in vitro assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of the peptides to specific melanocortin receptors.

Objective: To quantify the ability of a test ligand (e.g., α-MSH) to displace a radiolabeled ligand from a melanocortin receptor.

Materials:

-

Cell membranes prepared from cells expressing the melanocortin receptor of interest (e.g., HEK293-hMC1R).

-

Radioligand: Typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH).

-

Unlabeled competitor ligands: α-MSH, ACTH (1-13), and a non-specific binding control.

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microplate, combine cell membranes, a fixed concentration of [¹²⁵I]-NDP-α-MSH, and varying concentrations of the unlabeled competitor ligand.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki value.

References

Introduction to POMC and its Physiological Significance

An In-depth Technical Guide on the Pro-Opiomelanocortin (POMC) Processing Pathway to Adrenocorticotropic Hormone (ACTH) (1-13) Amide

This guide provides a comprehensive overview of the intricate molecular processes involved in the conversion of the prohormone pro-opiomelanocortin (POMC) into the bioactive peptide, ACTH (1-13) amide, also known as desacetyl-α-melanocyte-stimulating hormone (desacetyl-α-MSH). This document is intended for researchers, scientists, and professionals in drug development who are focused on endocrinology, neurobiology, and metabolic diseases.

Pro-opiomelanocortin is a remarkable precursor protein that gives rise to a diverse array of peptide hormones and neuropeptides through extensive post-translational processing.[1][2][3] These peptides play crucial roles in a wide range of physiological functions, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, energy homeostasis, appetite, and pigmentation.[2][4] The processing of POMC is highly tissue-specific, meaning that the final peptide products vary depending on the cellular context and the specific enzymatic machinery present.[1][2][3][5][6]

This guide focuses on the specific processing cascade that leads to the formation of ACTH (1-13) amide. This pathway is particularly active in the neurons of the arcuate nucleus of the hypothalamus and the melanotrophs of the intermediate lobe of the pituitary gland.[2][5][7] In these tissues, ACTH (1-39) is not the final product but serves as an intermediate that is further cleaved and modified to produce smaller, yet highly potent, melanocortin peptides.

The Enzymatic Cascade of POMC Processing to ACTH (1-13) Amide

The journey from the POMC prohormone to the final ACTH (1-13) amide is a multi-step process that occurs primarily within the trans-Golgi network (TGN) and secretory granules of the regulated secretory pathway.[1][8][9][10] This intricate pathway is orchestrated by a series of specific endo- and exoproteases, as well as modifying enzymes.

The key enzymatic steps are as follows:

-

Initial Cleavage by Prohormone Convertase 1/3 (PC1/3): The process begins with the endoproteolytic cleavage of the POMC precursor by Prohormone Convertase 1/3 (also known as PC1).[3][5][9] PC1/3 cleaves at pairs of basic amino acid residues.[8] The initial cleavage yields pro-ACTH and β-lipotropin (β-LPH).[5][9] Subsequently, PC1/3 acts on pro-ACTH to produce ACTH (1-39) and the N-terminal fragment of POMC.[5][9] In the anterior pituitary, where PC2 is absent, this is the primary end product.[2][10]

-

Further Processing by Prohormone Convertase 2 (PC2): In tissues like the hypothalamus and the intermediate lobe of the pituitary, Prohormone Convertase 2 (PC2) is co-expressed with PC1/3.[2][11] PC2 further cleaves ACTH (1-39) at a Lys-Lys-Arg-Arg site to generate ACTH (1-17) and corticotropin-like intermediate lobe peptide (CLIP).[1][5][9]

-

Exopeptidase Action of Carboxypeptidase E (CPE): Following the endoproteolytic cleavages, Carboxypeptidase E (CPE) removes the C-terminal basic amino acid residues (Lys-Arg) from the ACTH (1-17) intermediate.[5] This trimming step is essential to produce the substrate for the final amidation reaction.

-

C-terminal Amidation by Peptidylglycine α-amidating Monooxygenase (PAM): The final and critical step in the formation of the bioactive peptide is the amidation of the C-terminus. This reaction is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM).[5][11][12] PAM converts the C-terminal glycine (B1666218) residue of the peptide precursor into a C-terminal amide group, yielding ACTH (1-13) amide.[13][14] This amidation is often crucial for the biological activity and stability of the peptide.[15]

It is important to note that ACTH (1-13) amide (desacetyl-α-MSH) can be further modified by N-acetylation to form α-MSH.[5][13] However, studies in the human hypothalamus have shown that desacetyl-α-MSH and β-MSH are produced in considerable excess of acetylated α-MSH, suggesting they are the predominant physiological products in this tissue.[16][17]

Data Presentation: Key Enzymes and Peptide Abundance

Quantitative analysis of POMC processing is crucial for understanding its physiological regulation. The tables below summarize the key enzymes involved and the relative abundance of major POMC-derived peptides in the human hypothalamus.

Table 1: Key Enzymes in the Processing of POMC to ACTH (1-13) Amide

| Enzyme | Abbreviation | Substrate(s) | Key Product(s) | Cellular Location |

| Prohormone Convertase 1/3 | PC1/3 | POMC, pro-ACTH | pro-ACTH, ACTH (1-39) | Secretory Granules[2] |

| Prohormone Convertase 2 | PC2 | ACTH (1-39) | ACTH (1-17), CLIP | Secretory Granules[2] |

| Carboxypeptidase E | CPE | C-terminally extended peptide intermediates (e.g., ACTH 1-17) | Trimmed peptide precursors | Secretory Granules[18] |

| Peptidylglycine α-amidating Monooxygenase | PAM | Glycine-extended peptide precursors | C-terminally amidated peptides | Secretory Granules[12] |

Table 2: Relative Abundance of POMC-Derived Peptides in the Human Hypothalamus

| Peptide | Relative Concentration | Reference |

| Desacetyl-α-MSH (ACTH 1-13 amide) | Produced in considerable excess of acetylated α-MSH | [16] |

| β-MSH | Produced in considerable excess of acetylated α-MSH | [16] |

| Acetylated α-MSH | Substantially lower than desacetyl-α-MSH and β-MSH | [16] |

| Unprocessed POMC | In considerable excess of derived peptides in cerebrospinal fluid | [9] |

Mandatory Visualizations

The following diagrams illustrate the core pathways and workflows described in this guide.

Caption: The sequential enzymatic cleavage of POMC to ACTH (1-13) amide.

Caption: A typical workflow for the analysis of POMC-derived peptides.

References

- 1. POMC: The Physiological Power of Hormone Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. ACTH: cellular peptide hormone synthesis and secretory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypothalamic proopiomelanocortin processing and the regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proopiomelanocortin (POMC), the ACTH/melanocortin precursor, is secreted by human epidermal keratinocytes and melanocytes and stimulates melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proopiomelanocortin - Wikipedia [en.wikipedia.org]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. jme.bioscientifica.com [jme.bioscientifica.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Posttranslational Modifications of Proopiomelanocortin in Vertebrates and Their Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. Quantitative mass spectrometry for human melanocortin peptides in vitro and in vivo suggests prominent roles for β-MSH and desacetyl α-MSH in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Dissecting carboxypeptidase E: properties, functions and pathophysiological roles in disease - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of ACTH(1-13) with Melanocortin Receptors: A Technical Guide

This guide provides an in-depth examination of the binding and signaling characteristics of the adrenocorticotropic hormone fragment, ACTH(1-13), with the family of melanocortin receptors (MCRs). It is intended for researchers, scientists, and professionals in the field of drug development who are focused on the modulation of the melanocortin system. This document outlines the binding affinities, details the associated signaling pathways, and provides standardized experimental protocols for the assessment of ligand-receptor interactions.

Introduction to the Melanocortin System